Diphenyl p-tolyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17O4P/c1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUZRFGUKHQNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274039 | |
| Record name | Diphenyl 4-tolyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274039 | |
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Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isomeric mixture: Clear colorless liquid; [HSDB] | |
| Record name | p-Cresyl diphenyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Insoluble in water, Soluble in organic solvents | |
| Record name | P-CRESYL DIPHENYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.208 g/cu cm at 25 °C | |
| Record name | P-CRESYL DIPHENYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
11.7 (Air = 1) | |
| Record name | P-CRESYL DIPHENYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 5.0 mm Hg at 220 °C | |
| Record name | P-CRESYL DIPHENYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
78-31-9 | |
| Record name | Diphenyl p-tolyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Cresyl diphenyl phosphate | |
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| Record name | Diphenyl 4-tolyl phosphate | |
| Source | EPA DSSTox | |
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| Record name | Diphenyl p-tolyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIPHENYL P-TOLYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | P-CRESYL DIPHENYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-40 °C | |
| Record name | P-CRESYL DIPHENYL PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2558 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Transformations Involving Diphenyl P Tolyl Phosphate
Derivatization and Formation of Related Amidophosphoric Acid Esters
The transformation of diphenyl p-tolyl phosphate (B84403) and its precursors into amidophosphoric acid esters typically involves the reaction of a phosphorus-halogen bond with primary or secondary amines. nih.govnih.gov While direct derivatization of diphenyl p-tolyl phosphate is not the most common route, the synthesis of its amido-derivatives often starts from the more reactive diphenyl chlorophosphate.
A key example is the synthesis of diphenyl (p-tolylamido)phosphate. This reaction is achieved by treating diphenyl chlorophosphate with p-toluidine (B81030) in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. The reaction is typically carried out in a solvent like chloroform (B151607) at reduced temperatures (e.g., 273 K) to control the reaction rate and minimize side products. nih.govresearchgate.net After several hours of stirring, the product can be isolated by removing the solvent and washing with water to remove the triethylammonium (B8662869) chloride salt, followed by recrystallization. researchgate.net
The general scheme for this reaction is as follows:
(C₆H₅O)₂P(O)Cl + H₂N-C₆H₄-CH₃ + (C₂H₅)₃N → (C₆H₅O)₂P(O)NH-C₆H₄-CH₃ + (C₂H₅)₃N·HCl
The resulting diphenyl (p-tolylamido)phosphate is a crystalline solid. nih.gov X-ray crystallography studies have revealed a distorted tetrahedral geometry around the phosphorus atom and a planar coordination of the nitrogen atom. nih.govnih.gov The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which form centrosymmetric dimers. nih.govnih.gov
While the reaction with p-toluidine provides a specific and important derivative, the methodology can be extended to a variety of primary and secondary amines to generate a library of related amidophosphoric acid esters. The choice of amine allows for the introduction of different functional groups and steric properties, thereby tuning the chemical and physical characteristics of the final product.
General synthetic routes to phosphoramidates often utilize a chlorinating agent in conjunction with a phosphoric acid derivative and an amine. nih.gov For instance, diphenyl phosphoric acid can react with an amine in the presence of trichloroisocyanuric acid and a base to form the corresponding phosphoramidate. nih.gov This oxidative cross-coupling approach provides a versatile method for forming the P-N bond. nih.gov
The synthesis of N-benzyl phosphoramidic acid (4-methylphenyl)ester derivatives further illustrates the versatility of these synthetic strategies. These compounds are prepared by reacting (4-tolyl) dichlorophosphate (B8581778) with the appropriate benzylamines. researchgate.net This reaction highlights how modifying the starting phosphorus-containing reactant can lead to a different series of amidophosphoric acid esters.
Below is a table summarizing the key reactants and products in the synthesis of diphenyl (p-tolylamido)phosphate and related compounds.
| Starting Phosphorus Compound | Amine | Product |
| Diphenyl chlorophosphate | p-Toluidine | Diphenyl (p-tolylamido)phosphate |
| Diphenyl phosphoric acid | Various amines | Diphenyl phosphoramidates |
| (4-Tolyl) dichlorophosphate | Benzylamines | N-Benzyl phosphoramidic acid (4-methylphenyl)ester derivatives |
The characterization of these amidophosphoric acid esters relies on a suite of analytical techniques. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the N-H and P=O bonds. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, provides detailed structural information. researchgate.net For crystalline products, single-crystal X-ray diffraction offers definitive proof of structure and insights into the solid-state packing. nih.govresearchgate.net
Environmental Fate and Transport of Diphenyl P Tolyl Phosphate and Its Metabolites
Environmental Distribution and Partitioning Dynamics
The environmental distribution of diphenyl p-tolyl phosphate (B84403) is governed by its physicochemical properties and the characteristics of the receiving environmental compartments.
Fugacity modeling is a valuable tool for predicting the environmental distribution of chemicals. A generic level III fugacity model has been used to estimate the potential environmental distribution of cresyl diphenyl phosphate. service.gov.uk This model divides the environment into four main compartments: air, water, soil, and sediment. The distribution of the chemical is highly dependent on the compartment into which it is initially released. service.gov.uk
When released into water or soil, diphenyl p-tolyl phosphate is not expected to significantly move to other compartments. service.gov.uk However, if the primary release is to the atmosphere, it is likely to be transported and subsequently partition to both soil and water. service.gov.uk This indicates that atmospheric emissions are a key pathway for the widespread distribution of this compound.
Predicted Environmental Distribution of this compound Based on a Level III Fugacity Model
| Release Compartment | Predicted Predominant Compartment(s) | Potential for Inter-Compartmental Transport |
|---|---|---|
| Water | Water, Sediment | Low |
| Soil | Soil | Low |
| Air | Air, Soil, Water | High |
This table summarizes the general findings of fugacity modeling for cresyl diphenyl phosphate, indicating its likely environmental distribution based on the initial release compartment. service.gov.uk
The sorption of this compound to soil and sediment is a key process influencing its mobility and bioavailability in the environment. This behavior is largely dictated by its partitioning between water and organic carbon. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter for predicting this process.
This compound is a lipophilic substance, as indicated by its high octanol-water partition coefficient (log Kow) of 4.51. service.gov.uk This property suggests a strong tendency to associate with organic matter in the environment. Consequently, it has a high soil adsorption coefficient. industrialchemicals.gov.au An estimated Koc value for cresyl diphenyl phosphate is 8,659 L/kg, which indicates that the substance will be immobile in different types of soil. service.gov.ukindustrialchemicals.gov.au This strong adsorption to soil and sediment organic matter limits its potential for leaching into groundwater but can lead to its accumulation in these environmental sinks. industrialchemicals.gov.au
Sorption-Related Physicochemical Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| log Kow (Octanol-Water Partition Coefficient) | 4.51 | service.gov.uk |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 8,659 L/kg (estimated) | service.gov.uk |
Once released into the atmosphere, this compound can undergo long-range transport, contributing to its presence in remote areas. industrialchemicals.gov.au In the atmosphere, it is expected to exist in both the vapor phase and associated with particulate matter. industrialchemicals.gov.au The partitioning between these two phases is a critical factor in its atmospheric lifetime and transport distance.
The primary degradation pathway for vapor-phase this compound in the atmosphere is reaction with photochemically-produced hydroxyl radicals. industrialchemicals.gov.au The estimated half-life for this reaction is approximately 1.4 to 32 hours. service.gov.ukindustrialchemicals.gov.au This relatively short atmospheric lifetime for the vapor phase suggests that long-range transport may be more significant for the compound when it is adsorbed to atmospheric particles, which can shield it from degradation and facilitate its transport over greater distances. industrialchemicals.gov.au The deposition of this compound from the atmosphere can occur through both wet and dry deposition, contributing to its loading into terrestrial and aquatic ecosystems.
Degradation Pathways and Environmental Persistence
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis and photodegradation.
Hydrolysis is a key abiotic degradation process for many organophosphate esters in aqueous environments. The rate of hydrolysis is often dependent on the pH of the water. For this compound, the rate of hydrolysis is considered to be slower than that of triphenyl phosphate. service.gov.uk
Studies have shown that this compound is stable at a pH of 4. service.gov.uk However, at neutral and alkaline pH, hydrolysis can occur. The half-life for hydrolysis at pH 7 has been reported to be approximately 47 days. service.gov.uk In some environmental risk assessments, the rate of hydrolysis has been assumed to be zero due to its slow rate, although it is acknowledged that in certain acidic or alkaline environments, hydrolysis could be a significant degradation pathway. service.gov.uk In contrast, another study suggests that the hydrolysis of triaryl phosphates under neutral or slightly acidic conditions is likely to be extremely slow in natural environments. epa.gov
Photodegradation, or photolysis, is another potential abiotic degradation pathway for chemicals in the environment, particularly in surface waters and the atmosphere. This process involves the breakdown of a chemical by light energy.
However, there is a lack of data on the photodegradation of this compound. According to a UK environmental risk evaluation, no studies are available on the direct photolysis reactions of cresyl diphenyl phosphate under environmentally relevant conditions. service.gov.uk For the purpose of that assessment, the rate of this reaction was assumed to be zero. service.gov.uk Another source estimates a photolysis half-life in water of 4.86 years, suggesting that the compound is photochemically stable. service.gov.uk There is no available information regarding the quantum yields for the photodegradation of this compound.
Biodegradation Studies
Assessment of Readily Biodegradability and Environmental Persistence
The biodegradability of aryl phosphates, including this compound and its related compounds, has been evaluated through standardized testing protocols, although results can vary depending on the specific isomeric mixture and test conditions. An OECD 301C Modified MITI test conducted on a commercial cresyl diphenyl phosphate product, which is a mixture of isomers including the para-tolyl variant, demonstrated 75% degradation based on oxygen consumption over 28 days. service.gov.uk This result suggests that the substance can be considered readily biodegradable. service.gov.uk
Conversely, another study using the same OECD TG 301C test on a compound identified as diphenyl cresyl phosphate reported a much lower degradation of 0-5% after 28 days, classifying it as "not readily biodegradable". oecd.org This highlights the potential for different isomer compositions to exhibit varied susceptibility to microbial degradation.
In general, commercial cresyl diphenyl phosphate is considered readily biodegradable and, therefore, does not meet the criteria for being classified as a persistent substance in the environment. service.gov.uk The intermediate degradation products, such as phenol (B47542) and cresol, are also expected to undergo rapid mineralization. service.gov.uk For related compounds like triphenyl phosphate (TPHP), studies have shown it is biodegradable under both aerobic and anaerobic conditions. industrialchemicals.gov.au Its primary metabolite, diphenyl phosphate (DPHP), is also assumed to be readily biodegradable. industrialchemicals.gov.au Based on these findings, this compound and its metabolites are generally categorized as not persistent in the environment. service.gov.ukindustrialchemicals.gov.au
| Test Guideline | Substance Tested | Degradation (%) | Timeframe | Classification | Source |
|---|---|---|---|---|---|
| OECD 301C | Commercial Cresyl Diphenyl Phosphate | 75% | 28 days | Readily Biodegradable | service.gov.uk |
| OECD TG 301C | Diphenyl Cresyl Phosphate | 0-5% | 28 days | Not Readily Biodegradable | oecd.org |
Anaerobic Biodegradation Characteristics in Activated Sludge Systems
The behavior of this compound in anaerobic activated sludge (AnAS) systems is critical for understanding its fate in wastewater treatment plants. Studies on cresyl diphenyl phosphate (CDP), an isomeric mixture containing this compound, reveal that its biodegradation under these conditions follows a first-order kinetic model. sciopen.com In one such study, the degradation of 1 mg/L of CDP exhibited a kinetic constant of 0.943 d⁻¹. sciopen.com
Research on a broader range of organophosphate esters (OPEs) in anaerobic systems shows that triphenyl ester OPEs are removed at a significantly higher rate than chlorinated or alkyl OPEs. frontiersin.org The degradation efficiency can be influenced by various factors; for instance, the addition of electron acceptors can affect the degradation rate of CDP. sciopen.com The concentration of the sludge itself also plays a role, as higher concentrations can help microorganisms adapt and improve the removal of OPEs. frontiersin.org
Microbial Community Succession during Biotransformation
The biotransformation of this compound in anaerobic environments is facilitated by specific microbial communities. Analysis of the microbial community structure during the degradation of cresyl diphenyl phosphate in anaerobic sludge has identified certain bacteria that may play a crucial role in the process. sciopen.com Linear discriminant analysis has pointed to the genus Methyloversatilis as being potentially pivotal in the biodegradation of this compound. sciopen.com
Studies on related tricresyl phosphate isomers have also shown that degradation relies on the cooperation of multiple bacterial genera, including Sphingobacterium, Variovorax, and Flavobacterium. researchgate.net This suggests that a consortium of microorganisms, rather than a single species, is likely responsible for the effective breakdown of these complex phosphate esters in activated sludge systems. researchgate.net
Formation and Subsequent Environmental Fate of Degradation Products (e.g., Diphenyl Phosphate)
The biodegradation of this compound and its isomers leads to the formation of several transformation products (TPs). Under anaerobic conditions, high-resolution mass spectrometry has identified seven TPs of cresyl diphenyl phosphate, with carboxylation products being the most dominant intermediates. sciopen.com The primary degradation pathways are believed to involve hydrolysis and hydroxylation. researchgate.net A key and frequently detected metabolite of many aryl phosphates is diphenyl phosphate (DPHP or DPP). industrialchemicals.gov.aunih.gov
Once formed, DPHP exhibits distinct environmental behavior. As an ionized chemical, it predominantly partitions to the water compartment rather than sediment or soil. industrialchemicals.gov.au Sorption studies confirm this, showing that DPHP has low sorption onto clay-rich soils and sandy sediments, with an average organic carbon-water partition coefficient (log KOC) of 2.30. researchgate.net This low degree of sorption suggests that DPHP has the potential for rapid transport in groundwater systems. researchgate.net While DPHP appears resistant to further hydrolysis under neutral and basic conditions, it is generally assumed to be readily biodegradable, following the degradation of its parent compounds. industrialchemicals.gov.au
Bioaccumulation and Biotransformation in Ecological Systems
Evaluation of Bioaccumulation Potential in Aquatic Organisms
The potential for this compound and its metabolites to accumulate in aquatic organisms is a key aspect of its environmental risk profile. Studies on commercial cresyl diphenyl phosphate have determined a bioconcentration factor (BCF) of 200. service.gov.uk This value is below the typical thresholds for a substance to be considered bioaccumulative. service.gov.uk Consequently, both cresyl diphenyl phosphate and its primary metabolite, diphenyl phosphate (DPHP), are categorized as "Not Bioaccumulative". service.gov.ukindustrialchemicals.gov.au
However, the dynamics of uptake and elimination present a more complex picture. For instance, the parent compound triphenyl phosphate (TPHP) shows a high uptake rate constant in the zooplankton Daphnia magna. nih.gov While TPHP is almost completely metabolized (around 97%) in mice, DPHP is the major metabolite formed. nih.gov Crucially, the elimination rate of DPHP from organs was found to be significantly slower than that of TPHP, suggesting that DPHP has a higher potential for bioaccumulation than its parent compound due to its persistence within the organism. nih.gov Chronic, life-cycle exposure of zebrafish to environmentally relevant concentrations of DPHP has been shown to inhibit growth and energy metabolism, indicating that even at low environmental levels, long-term exposure can lead to adverse effects. usask.ca
| Compound | Metric | Value | Finding | Source |
|---|---|---|---|---|
| Cresyl Diphenyl Phosphate | BCF | 200 | Does not meet bioaccumulation criteria. | service.gov.uk |
| Diphenyl Phosphate (DPHP) | Elimination Rate (in mice) | 3%-5% | Slower elimination and higher bioaccumulation potential than parent TPHP. | nih.gov |
Biotransformation Pathways and Metabolite Formation in Biota
The biotransformation of this compound in organisms is anticipated to follow metabolic pathways similar to other aryl-organophosphate esters, primarily involving hydrolysis and oxidation reactions mediated by enzymes. While specific studies on this compound are limited, the metabolic fate of structurally related compounds, such as triphenyl phosphate (TPHP) and cresyl diphenyl phosphate, provides a basis for predicting its biotransformation.
The primary biotransformation pathway for aryl-organophosphate esters is hydrolysis, catalyzed by carboxylesterases, leading to the cleavage of the ester bonds. For this compound, this would result in the formation of diphenyl phosphate (DPHP) and p-cresol. DPHP is a common metabolite for many aryl OPEs and is frequently detected in biological samples as an indicator of exposure to these compounds.
Another significant pathway is oxidation, mediated by cytochrome P450 (CYP) enzymes. This process can introduce a hydroxyl group onto one of the aromatic rings, leading to the formation of hydroxylated metabolites. For instance, hydroxylation of the p-tolyl group could occur, or on one of the phenyl rings. These hydroxylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, which increases their water solubility and facilitates their excretion from the body.
Based on studies of analogous compounds, the key metabolites expected from the biotransformation of this compound in biota are:
Diphenyl phosphate (DPHP): Formed via hydrolysis of the ester linkage to the p-tolyl group.
p-Cresol: Also formed during the hydrolysis of the ester bond connecting the p-tolyl group.
Hydroxylated this compound: Formed through CYP-mediated oxidation of one of the aromatic rings.
Conjugated metabolites: Glucuronide or sulfate (B86663) conjugates of the hydroxylated metabolites.
The relative contribution of these pathways can vary depending on the species, tissue, and exposure levels. For example, in some organisms, hydrolysis to DPHP may be the dominant pathway, while in others, oxidative metabolism may be more significant.
Table 1: Predicted Metabolites of this compound in Biota
| Metabolite Name | Formation Pathway |
| Diphenyl phosphate (DPHP) | Hydrolysis |
| p-Cresol | Hydrolysis |
| Hydroxylated this compound | Oxidation (CYP-mediated) |
| Glucuronide/Sulfate Conjugates | Phase II Conjugation |
Toxicological Research and Biological Interactions of Diphenyl P Tolyl Phosphate
General Toxicity and Hazard Characterization
Initial hazard characterization of diphenyl p-tolyl phosphate (B84403) has focused on its effects on aquatic ecosystems and its systemic toxicity in animal studies.
The ecotoxicity of diphenyl p-tolyl phosphate has been evaluated in several aquatic species, revealing varying degrees of sensitivity across different trophic levels. The compound is reported to be moderately toxic to fish and daphnids, but exhibits strong toxicity towards algae. oecd.org
Acute toxicity assessments have determined the 96-hour median lethal concentration (LC50) for the fish species Oryzias latipes to be 1.3 mg/L. For the aquatic invertebrate Daphnia magna, the 24-hour median effective concentration (EC50) is 3.7 mg/L. Algae appear to be the most sensitive group, with a No Observed Effect Concentration (NOEC) of 0.55 mg/L for Selenastrum capricornutum. oecd.org
Chronic toxicity studies have also been conducted. The lowest chronic toxicity value was observed for Daphnia magna, with a 21-day NOEC for reproduction at 0.12 mg/L. oecd.org
Table 1: Acute and Chronic Ecotoxicity of this compound in Aquatic Organisms
| Species | Test Type | Duration | Endpoint | Value (mg/L) |
|---|---|---|---|---|
| Oryzias latipes (Fish) | Acute | 96 hours | LC50 | 1.3 |
| Daphnia magna (Daphnid) | Acute | 24 hours | EC50 | 3.7 |
| Selenastrum capricornutum (Algae) | Acute | - | NOEC | 0.55 |
| Daphnia magna (Daphnid) | Chronic | 21 days | NOEC (Reproduction) | 0.12 |
In repeated-dose toxicity studies, this compound has been shown to exhibit moderate toxicity. The primary target organs identified in these studies are the liver, kidneys, and adrenal glands. oecd.org Observed effects in animal studies included enlargement and cortical vacuolation of the adrenal glands. oecd.org
The genotoxic potential of this compound has been assessed through a battery of tests. While a positive result was noted in an in vitro chromosomal aberration test, the compound did not show mutagenic effects in bacterial assays. Furthermore, a subsequent in vivo micronucleus test yielded a negative result. Based on the weight of evidence, this compound is considered to be non-genotoxic. oecd.org
Neurotoxicity Studies and Mechanistic Elucidation
The neurotoxic potential of organophosphate compounds is a significant area of toxicological research, with a particular focus on organophosphate-induced delayed neuropathy (OPIDN).
Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurological condition characterized by the distal degeneration of axons in both the peripheral and central nervous systems, occurring 1-4 weeks after exposure to certain organophosphorus esters. nih.gov This condition is not caused by the inhibition of acetylcholinesterase, but rather by the inhibition and subsequent aging of a specific nervous system enzyme known as neuropathy target esterase (NTE). nih.govresearchgate.net
Historically, OPIDN has been associated with exposure to specific triaryl phosphates, most notably tri-ortho-cresyl phosphate (TOCP). wikipedia.orgnih.gov The hen is a sensitive animal model for studying this effect. nih.gov While this compound belongs to the class of triaryl phosphates, specific studies conclusively demonstrating its potential to induce OPIDN were not identified in the reviewed literature. The potential for a triaryl phosphate to cause OPIDN is highly dependent on its chemical structure, particularly the presence of ortho-substituted aryl groups. researchgate.net
The developing nervous system is particularly vulnerable to chemical insults. Key processes in neurodevelopment include axon outgrowth and the formation of complex neurite networks, which are fundamental for establishing functional neuronal circuits. nih.gov
Research on related triaryl phosphates provides some insight into potential neurodevelopmental effects. For instance, studies on tricresyl phosphate have shown that it can inhibit the outgrowth of axon-like processes in cultured neuronal cell lines, such as mouse N2a neuroblastoma and rat PC12 pheochromocytoma cells. nih.gov This inhibition of axon outgrowth was associated with a disruption of the neurofilament network within the cells. nih.govnih.gov Similarly, studies investigating triphenyl phosphate (TPHP) have examined its effects on neuronal morphology, including neurite outgrowth and branching, as an indicator of developmental neurotoxicity. diva-portal.org
However, specific research focusing on the effects of this compound on these specific parameters of neuronal development, such as axon outgrowth and neurite network formation, was not found in the available literature. Therefore, while related compounds have demonstrated the potential to interfere with these critical neurodevelopmental processes, direct evidence for this compound is lacking.
Perturbations in Neurotransmitter Systems and Bioenergetic Metabolism (e.g., Glutamate, Glucose, Lactic Acid Levels)
Research into the metabolic effects of cresyl diphenyl phosphate (CDP), an isomeric mixture including this compound, has identified significant disruptions in energy homeostasis. Studies on zebrafish embryos exposed to CDP revealed a notable elevation in ATP content. nih.gov This change in cellular energy currency was accompanied by increased swimming activity, suggesting a state of perturbed energy metabolism. nih.gov
Lipidomic analysis in these studies further detailed substantial disturbances in lipid homeostasis. nih.gov Specifically, exposure to CDP led to alterations in various lipid classes, including key phospholipids (B1166683) like cardiolipin, lysophosphatidylcholine, and phosphatidylethanolamine, as well as glycerolipids and fatty acids. nih.gov These findings were supported by changes at the genetic level, with significant shifts in the transcription of genes associated with the synthesis, transport, and metabolism of lipids. nih.gov Furthermore, studies on diphenyl phosphate (DPHP), a related aryl phosphate ester, have shown that it disrupts pathways associated with mitochondrial function, which is central to cellular bioenergetics. nih.govepa.gov
Table 1: Effects of Cresyl Diphenyl Phosphate (CDP) on Bioenergetic and Metabolic Parameters in Zebrafish Embryos
| Parameter | Observed Effect | Supporting Evidence | Reference |
|---|---|---|---|
| Energy Homeostasis | Significant elevation in ATP content | Direct measurement in exposed embryos | nih.gov |
| Behavioral Output | Increased swimming activity | Observation of embryonic behavior | nih.gov |
| Lipid Homeostasis | Significant alterations in lipid content and composition | Nile red staining and lipidomic analysis | nih.gov |
| Gene Expression | Transcriptional changes in genes related to lipid metabolism | Transcriptome analysis | nih.gov |
Inhibition of Neuropathy Target Esterase (NTE) Activity
A primary mechanism of neurotoxicity for certain organophosphorus compounds is the inhibition of Neuropathy Target Esterase (NTE), a serine hydrolase crucial for maintaining axonal integrity. uzh.chnih.gov Inhibition of NTE is the molecular initiating event for organophosphate-induced delayed neuropathy (OPIDN), a neurodegenerative disease characterized by ataxia and paralysis. uzh.chnih.gov
Studies have specifically investigated the effect of diphenyl cresyl phosphate on NTE. Research using hens, the standard animal model for OPIDN studies, demonstrated a direct inhibitory effect. nih.gov Daily oral administration of diphenyl cresyl phosphate resulted in a significant decrease in NTE activity in the brain and spinal cord to between 40% and 55% of normal levels. uzh.ch A higher daily dose, or a single larger dose, led to a more profound inhibition of NTE activity by over 80%, which was correlated with the appearance of neurological symptoms. uzh.ch It has been established that a threshold of approximately 70% inhibition of NTE activity in the nervous system is typically required to precipitate the clinical signs of OPIDN. nih.gov
Table 2: Research Findings on Diphenyl Cresyl Phosphate and Neuropathy Target Esterase (NTE) Inhibition
| Study Model | Observation | Significance | Reference |
|---|---|---|---|
| Hens | Daily doses reduced NTE activity in brain and spinal cord to 40-55%. | Demonstrates direct inhibition of NTE by the compound. | uzh.ch |
| Hens | Higher doses resulted in >80% NTE inhibition. | Correlated with the onset of neurological symptoms, consistent with OPIDN. | uzh.ch |
| General OPIDN Research | A ~70% NTE inhibition threshold is required to induce OPIDN. | Provides a benchmark for assessing the neuropathic potential of the compound. | nih.gov |
Endocrine Disruption and Reproductive System Impact
This compound and related compounds have been shown to interfere with the endocrine system, impacting hormonal balance and reproductive health through various mechanisms.
Modulation of Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Gamma, Estrogen Receptor Alpha)
Nuclear receptors are critical targets for endocrine-disrupting chemicals. Research has shown that cresyl diphenyl phosphate (CDP) interacts significantly with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of adipogenesis and metabolism. nih.govwikipedia.org In screening studies of various organophosphate esters, CDP demonstrated the highest binding potency to PPARγ. nih.gov This binding activates the receptor, and subsequent in vitro studies in 3T3-L1 cells confirmed that CDP enhanced PPARγ-mediated adipogenesis more potently than the related compound triphenyl phosphate (TPHP). nih.gov In vivo studies in mice further showed that exposure to CDP activated the PPARγ-mediated adipogenic pathway, leading to an increase in white adipose tissue. nih.gov
While direct studies on this compound's interaction with Estrogen Receptor Alpha (ERα) are limited, research on TPHP provides valuable insight. TPHP exposure has been found to elevate the levels of ERα in human Ishikawa endometrial cancer cells. tmc.edunih.gov This suggests a potential pathway for endocrine disruption that may be shared among structurally similar aryl phosphates.
Alterations in Hormonal Homeostasis and Steroidogenesis
The diphenyl phosphate chemical structure has been linked to disruptions in the synthesis of steroid hormones. Studies on 2-ethylhexyl diphenyl phosphate (EHDPP) in human adrenal (H295R) cells demonstrated interference with hormone regulation, leading to increased secretion of estradiol, cortisol, and aldosterone. muni.cznih.gov Similarly, TPHP has been shown to increase the levels of several hormones, including progesterone, estradiol, glucocorticoid, and aldosterone, in human placental trophoblast cells. researchgate.net TPHP also altered the expression of genes critical to steroid synthesis, such as CYP11A, CYP19, and CYP21. researchgate.net These findings on related compounds highlight the potential for this compound to disrupt hormonal homeostasis by interfering with steroidogenesis pathways.
Reproductive System Impairment and Developmental Toxicity Assessments
Investigations have revealed multiple adverse impacts of cresyl diphenyl phosphate (CDP) on the male reproductive system. nih.gov Studies have linked CDP exposure to diminished sperm quality in both men and male mice. nih.govconsensus.app The underlying mechanisms appear to involve the induction of oxidative stress and the production of reactive oxygen species, which can lead to DNA damage and apoptosis (cell death) in testicular cells. nih.gov Furthermore, CDP exposure was found to cause injury to Leydig cells and Sertoli cells, which are essential for testosterone (B1683101) production and sperm development, thereby disturbing the testicular microenvironment and inhibiting the proliferation of spermatogonia. nih.gov
Developmental toxicity assessments in zebrafish have shown that diphenyl phosphate (DPHP), a metabolite of TPHP, primarily exhibits endocrine-disrupting effects and developmental toxicity. researchgate.net
Developmental and Organ-Specific Toxicological Effects
Exposure to this compound and its related compounds during development can lead to organ-specific toxicity. In zebrafish models, diphenyl phosphate (DPHP) has been shown to adversely affect cardiac development. nih.govepa.gov Similarly, cresyl diphenyl phosphate (CDP) was found to disrupt lipid homeostasis in zebrafish embryos. nih.gov
Repeated dose toxicity studies have identified specific organs susceptible to the effects of diphenyl cresyl phosphate. These studies noted moderate toxicity to the liver, kidney, and adrenal glands, indicating these organs as potential targets following prolonged exposure. oecd.org
Table 3: Summary of Developmental and Organ-Specific Effects
| Compound | Model | Observed Effect | Reference |
|---|---|---|---|
| Diphenyl phosphate (DPHP) | Zebrafish | Adverse impact on cardiac development | nih.govepa.gov |
| Cresyl Diphenyl Phosphate (CDP) | Zebrafish | Disruption of lipid homeostasis | nih.gov |
| Diphenyl cresyl phosphate | Rodent (assumed) | Moderate toxicity to liver, kidney, and adrenal glands | oecd.org |
Cellular and Molecular Mechanisms of Toxicity
The toxicity of aryl phosphate esters like this compound can be traced to disruptions at the cellular and molecular levels. Key mechanisms identified in related compounds include mitochondrial dysfunction, the induction of programmed cell death (apoptosis), and the generation of oxidative stress.
Mitochondria, the primary sites of cellular energy production, are significant targets for organophosphate toxicity. mdpi.commdpi.com Research on related compounds, such as tri-ortho-cresyl phosphate (an isomer of tricresyl phosphate), has shown that exposure can induce mitochondrial dysfunction. researchgate.net This dysfunction is a critical event that can precede and trigger other toxic outcomes, including apoptosis and the disruption of cellular energy metabolism. mdpi.commdpi.com The accumulation of damage within mitochondria can lead to the release of pro-apoptotic factors like cytochrome c, initiating the cascade of events leading to cell death. mdpi.com
Exposure to cresyl diphenyl phosphate has been shown to induce apoptosis, or programmed cell death, in various cell types. A study on male reproductive toxicity found that CDP inhibited cell proliferation and induced apoptosis in mice testes and specific germ cell lines (GC-2 cells). nih.gov This apoptotic effect contributes to a decrease in sperm quality. The induction of apoptosis is a common endpoint for toxicity caused by aryl phosphates and is often linked to upstream events such as mitochondrial damage and oxidative stress. nih.govnih.gov The process can be triggered by the release of mitochondrial proteins or through signaling pathways activated by cellular stress. mdpi.comnih.gov
A central mechanism underlying the toxicity of cresyl diphenyl phosphate is the induction of oxidative stress. nih.gov This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Studies have demonstrated that CDP exposure triggers oxidative stress and the production of ROS. nih.gov This overabundance of ROS can lead to cellular damage, including DNA damage, which in turn can initiate apoptotic pathways as a response to irreparable harm. nih.gov The interplay between oxidative stress, subsequent mitochondrial dysfunction, and the eventual induction of apoptosis represents a critical pathway for the cytotoxicity of these compounds. mdpi.com
Enzyme Inhibition and Interaction Profiles (e.g., Carboxylesterase Activity)
Research specifically detailing the enzyme inhibition and interaction profiles of this compound, particularly concerning carboxylesterase activity, is not extensively available in publicly accessible scientific literature. While organophosphate compounds as a class are known to interact with and inhibit various enzymes, including carboxylesterases, specific inhibitory constants (Ki) and detailed mechanisms for this compound have not been thoroughly documented.
Carboxylesterases are a superfamily of serine hydrolases that play a crucial role in the detoxification and metabolism of a wide range of xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to altered pharmacokinetics and toxicokinetics of various substances. For many organophosphates, the mechanism of inhibition involves the phosphorylation of the serine residue in the active site of the enzyme, leading to its inactivation. However, without specific studies on this compound, it is not possible to definitively characterize its potential as a carboxylesterase inhibitor.
Further research is required to elucidate the specific interactions of this compound with carboxylesterases and other enzymes to understand its metabolic fate and potential toxicological implications.
Transcriptomic Changes and Gene Expression Alterations
Transcriptomic analysis is a powerful tool to understand the molecular mechanisms of toxicity by examining the expression levels of thousands of genes simultaneously. Such studies on other organophosphates have identified alterations in genes related to metabolic processes, endocrine function, neurodevelopment, and stress responses. However, in the absence of specific data for this compound, it is not possible to detail its impact on global gene expression or identify specific molecular pathways it may perturb.
To provide a comprehensive toxicological profile of this compound, future research employing transcriptomics would be invaluable. Such studies would help in identifying sensitive biomarkers of exposure and understanding the broader biological pathways affected by this compound.
Applications of Diphenyl P Tolyl Phosphate in Advanced Materials and Chemical Processes
Research and Development in Flame Retardancy Applications
The inherent flame retardant properties of Diphenyl p-tolyl phosphate (B84403) have made it a crucial component in enhancing the fire safety of numerous materials. Research in this area has concentrated on understanding its mechanisms of action and optimizing its integration into various polymers.
Elucidation of Flame Retardant Mechanisms
The flame retardant efficacy of Diphenyl p-tolyl phosphate, like other aryl phosphates, is attributed to its ability to function in both the gas and condensed phases of a fire. In the condensed phase, upon thermal decomposition, it generates phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable char layer on the material's surface. This char layer serves as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatiles into the gas phase.
In the gas phase, the decomposition of this compound releases phosphorus-containing radicals (such as PO•). These radicals are highly effective at scavenging the high-energy free radicals (H• and OH•) that propagate the combustion chain reactions in the flame. This "flame poisoning" effect interrupts the combustion process, leading to a reduction in heat release and flame spread. The combined action in both phases results in a significant improvement in the fire resistance of the materials it is incorporated into.
Integration into Polymeric Materials (e.g., Plastics, Textiles)
This compound is widely utilized as an additive flame retardant in a variety of polymeric materials due to its good compatibility and efficiency. Its applications span across numerous types of plastics and textiles, enhancing their performance in environments where fire safety is a critical concern.
Table 1: Integration of this compound in Polymeric Materials
| Polymer Type | Examples of Application | Primary Function |
| Polyvinyl Chloride (PVC) | Flexible PVC products, wire and cable insulation | Flame Retardant Plasticizer |
| Polyurethanes | Flexible and rigid foams, coatings, sealants | Flame Retardant |
| Cellulosic Plastics | Films, sheets, and molded products | Flame Retardant |
| Polystyrene | Foams and solid plastics | Flame Retardant |
| Polycarbonates | Electronic components, automotive parts | Flame Retardant |
| Butadiene Rubbers | Synthetic rubber applications | Flame Retardant |
| Phenolic Resins | Adhesives, laminates | Flame Retardant |
| Epoxy Resins | Coatings, adhesives, electronic components | Flame Retardant |
| Textiles | Coatings for PVC fabrics | Flame Retardant |
The integration of this compound into these materials is typically achieved through melt blending or compounding processes, where it is physically mixed with the polymer resin before shaping. Its liquid form at room temperature facilitates its use as a plasticizer in conjunction with its flame-retardant properties, particularly in PVC applications.
Role as a Plasticizer in Material Science Research
Beyond its flame retardant capabilities, this compound also serves as an effective plasticizer, a substance added to a material to increase its flexibility, workability, and durability.
Influence on Material Properties and Performance
As a plasticizer, this compound molecules intersperse themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) of the polymer, making the material softer and more pliable at room temperature. Its use is particularly prevalent in PVC formulations, where it imparts flexibility to otherwise rigid materials, making them suitable for applications such as vinyl upholstery, flooring, and electrical cable insulation. The incorporation of this compound can also enhance other material properties, including electrical insulation and resistance to wear.
Leaching and Release Dynamics from Consumer Products
A significant area of research concerning additive plasticizers like this compound is their potential to migrate, or leach, from the polymer matrix over time. Since it is not chemically bonded to the polymer, it can be released into the surrounding environment through various mechanisms, including diffusion, abrasion, and volatilization. industrialchemicals.gov.au
While specific studies on the leaching of this compound are limited, research on similar organophosphate esters, such as triphenyl phosphate (TPHP), indicates that these compounds can be released from consumer products into indoor environments, leading to their presence in dust. industrialchemicals.gov.au The rate of leaching is influenced by several factors, including the concentration of the plasticizer, the type of polymer, the temperature, and the nature of the contacting medium. For instance, an environmental risk assessment of cresyl diphenyl phosphate noted that while no specific information on its leaching potential from articles was found, emission factors for its release from PVC products have been estimated. service.gov.uk The migration of these additives is a concern as it can alter the long-term physical properties of the plastic and lead to environmental exposure. researchgate.net
Function as a Catalyst and Chemical Intermediate
In addition to its applications in materials science, this compound also plays a role in the realm of chemical synthesis, serving as both a catalyst and a chemical intermediate.
Research has shown that the related compound, diphenyl phosphate (DPHP), can be used as a catalyst in polymerization processes. industrialchemicals.gov.au While specific catalytic applications of this compound are not extensively documented in publicly available literature, its structural similarity to other phosphate esters suggests potential catalytic activity in certain organic reactions.
More prominently, this compound functions as a chemical intermediate in the synthesis of other organophosphate esters. For example, diphenyl phosphate is a known intermediate in the manufacturing of various phosphate triesters, including cresyl diphenyl phosphate. industrialchemicals.gov.au This indicates that this compound can be a precursor in the production of more complex organophosphate compounds with tailored properties for specific applications. The manufacturing process of these esters typically involves the reaction of the corresponding alcohol or phenol (B47542) with phosphoryl chloride. epa.gov
Precursor in the Synthesis of Other Organophosphate Esters
This compound, often referred to in industrial contexts as cresyl diphenyl phosphate (a mixture of isomers), serves as a valuable precursor in the synthesis of other organophosphate esters. google.com One of the primary methods for this transformation is through transesterification reactions.
In a typical transesterification process, this compound is reacted with an alcohol in the presence of a catalyst to produce new, mixed alkyl-aryl phosphate esters. google.com This reaction involves the exchange of the cresyl or phenyl groups on the phosphate molecule with the alkyl group from the alcohol. The specific products formed can be controlled by the reaction conditions and the stoichiometry of the reactants.
This process is particularly useful for synthesizing a range of phosphate esters with tailored properties for various applications, such as flame retardants, plasticizers, and functional fluids. google.com The general scheme for the transesterification of a triaryl phosphate like this compound is shown below:
General Transesterification Reaction
A key advantage of using this compound as a precursor is that it allows for the creation of mixed esters that may not be easily accessible through direct synthesis from phosphorus oxychloride. google.com A patent for a transesterification process lists cresyl diphenyl phosphate as a potential starting material for producing such mixed esters. google.com
The table below outlines the role of this compound as a precursor in these synthetic processes.
| Reactant | Reaction Type | Product(s) | Industrial Relevance |
| This compound | Transesterification | Mixed alkyl-aryl phosphate esters | Synthesis of custom flame retardants, plasticizers, and functional fluids. google.com |
This synthetic route highlights the versatility of this compound beyond its direct applications, positioning it as a key intermediate in the broader field of organophosphate chemistry.
Analytical Methodologies for the Determination of Diphenyl P Tolyl Phosphate and Its Metabolites
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is a critical step to isolate Diphenyl p-tolyl phosphate (B84403) from interfering matrix components and to concentrate the analyte for sensitive detection. The choice of technique depends on the nature of the sample matrix.
Liquid-liquid extraction is a conventional and widely used technique for the extraction of organic compounds from aqueous samples. For the analysis of aryl phosphates like Diphenyl p-tolyl phosphate in water, LLE offers a straightforward approach.
A common procedure involves the extraction of the aqueous sample with a water-immiscible organic solvent. Methylene dichloride (dichloromethane) has been effectively used for the extraction of commercial cresyl diphenyl phosphate from water samples. service.gov.uknih.gov The process typically involves shaking the water sample with the solvent in a separatory funnel, allowing the phases to separate, and then collecting the organic layer. This process is often repeated to ensure exhaustive extraction. The combined organic extracts are then dried, typically with anhydrous sodium sulfate (B86663), and concentrated before instrumental analysis.
Table 1: Representative Liquid-Liquid Extraction Parameters for Aryl Phosphates in Water
| Parameter | Value | Reference |
| Solvent | Methylene dichloride | service.gov.uknih.gov |
| Sample Volume | 500 mL | service.gov.uk |
| Extraction | Shaking in separatory funnel | nih.gov |
| Post-extraction | Drying and concentration | service.gov.uk |
Solid-phase extraction is a highly effective technique for sample clean-up and concentration, offering advantages over LLE in terms of solvent consumption, extraction efficiency, and potential for automation. SPE is particularly useful for cleaning up extracts from complex matrices like soil, sediment, and biological tissues prior to chromatographic analysis.
For organophosphate esters, including aryl phosphates, various SPE sorbents can be employed. The choice of sorbent depends on the polarity of the analyte and the nature of the matrix interferences. Common sorbents include silica (B1680970) gel and polymer-based materials. For instance, in the analysis of organophosphate flame retardants in soil and fish extracts, an SPE clean-up step was found to be essential to remove co-extractives and minimize matrix effects in the subsequent analysis. nih.gov The specific details of an SPE protocol for this compound are not extensively documented, but a general approach would involve conditioning the SPE cartridge, loading the sample extract, washing away interferences with a weak solvent, and finally eluting the target analyte with a stronger solvent.
Table 2: General Solid-Phase Extraction Parameters for Organophosphate Esters
| Parameter | Description | Reference |
| Purpose | Clean-up of extracts from complex matrices | nih.gov |
| Benefit | Elimination of matrix co-extractives and reduction of matrix effects | nih.gov |
| Common Sorbents | Silica gel, polymer-based sorbents | nih.gov |
Ultrasound-assisted extraction is a modern and efficient technique for the extraction of organic compounds from solid and semi-solid samples. The application of ultrasonic waves creates acoustic cavitation, which enhances solvent penetration into the sample matrix and facilitates the release of target analytes.
UAE has been successfully applied to the extraction of organophosphate flame retardants from soil and fish samples. nih.gov Methanol has been identified as an optimal extraction solvent due to its efficiency and broad analyte coverage. nih.gov The procedure typically involves mixing the sample with the solvent in a vessel and subjecting it to ultrasonic irradiation for a defined period. The resulting extract is then separated from the solid residue and can be further cleaned up by SPE if necessary. A study on the extraction of organophosphate esters from air samples collected on filters utilized dynamic sonication-assisted solvent extraction, which was completed in a short time with a small volume of solvent. researchgate.net
Table 3: Optimized Parameters for Ultrasound-Assisted Extraction of Organophosphate Flame Retardants
| Parameter | Value | Reference |
| Sample Matrix | Soil and Fish | nih.gov |
| Extraction Solvent | Methanol | nih.gov |
| Post-extraction | Solid-phase extraction clean-up | nih.gov |
| Recoveries | 50-121% for soil, 47-123% for biota | nih.gov |
| Precision (RSDs) | <12% in soil, <23% in biota | nih.gov |
Chromatographic Separation Techniques
Following extraction and clean-up, chromatographic techniques are employed for the separation and quantification of this compound. Both gas chromatography and high-performance liquid chromatography are suitable for this purpose.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For aryl phosphates, GC is a well-established method, often coupled with a selective detector for enhanced sensitivity and specificity.
This compound, as a component of cresyl diphenyl phosphate, can be effectively analyzed by GC. A nitrogen-phosphorus detector (NPD) is highly selective for phosphorus-containing compounds and is therefore commonly used. nih.govsrigc.com Mass spectrometry (MS) is another powerful detection technique that provides structural information for unequivocal identification. In a study determining phosphate-based flame retardants in polymers, GC coupled with either an NPD or an MS was utilized. nih.gov The limit of detection for cresyl diphenyl phosphate using GC-NPD was found to be 12 μg L⁻¹. nih.gov
Table 4: Representative Gas Chromatography Conditions for the Analysis of Cresyl Diphenyl Phosphate
| Parameter | Condition | Reference |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | nih.govnih.gov |
| LOD (GC-NPD) | 12 μg L⁻¹ | nih.gov |
| Application | Analysis of commercial cresyl diphenyl phosphate | service.gov.uksigmaaldrich.com |
High-performance liquid chromatography is a versatile technique that is particularly well-suited for the analysis of less volatile and thermally labile compounds. While specific HPLC methods for this compound are not extensively detailed in the literature, methods for other organophosphate esters and their metabolites have been developed and can be adapted.
The analysis of organophosphate flame retardants in soil and fish has been successfully performed using HPLC coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and selectivity, which is crucial for the analysis of complex environmental samples. For commercial cresyl diphenyl phosphate, HPLC analysis has been used to determine the composition of the mixture. oecd.org The development of a specific HPLC method for this compound would likely involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Table 5: High-Performance Liquid Chromatography for the Analysis of Related Organophosphate Esters
| Parameter | Description | Reference |
| Technique | HPLC coupled with tandem mass spectrometry (LC-MS/MS) | nih.gov |
| Application | Determination of organophosphate flame retardants in soil and fish | nih.gov |
| Utility | Analysis of commercial cresyl diphenyl phosphate mixtures | oecd.org |
Mass Spectrometry Detection and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of DPTTP, a range of ionization sources and mass analyzers are utilized to achieve sensitive and specific detection.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and semi-polar compounds like organophosphate esters and their metabolites. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For the analysis of DPTTP, ESI is typically operated in positive ion mode, where the molecule can be readily protonated to form the [M+H]⁺ ion. The high sensitivity of ESI allows for the detection of trace levels of DPTTP in various environmental and biological matrices. The optimization of ESI parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, is critical to maximize the ionization efficiency and signal-to-noise ratio for DPTTP. While specific parameters for this compound are not extensively documented, typical conditions for similar organophosphate esters involve a capillary voltage in the range of 3-5 kV, a nebulizer pressure of 30-50 psi, and a drying gas temperature of 250-350 °C.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that is particularly effective for less polar and more volatile compounds compared to ESI. In APCI, the sample solution is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized through chemical reactions with reagent ions produced from a corona discharge.
APCI is a suitable alternative to ESI for the analysis of DPTTP and other organophosphate flame retardants. researchgate.net It is often used in positive ion mode, leading to the formation of protonated molecules [M+H]⁺. APCI can be less susceptible to matrix effects than ESI, which can be advantageous when analyzing complex samples. Optimized APCI source parameters for organophosphate flame retardants generally include a vaporizer temperature of 400-500 °C and a corona discharge current of 2-5 µA.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. This capability is invaluable for the unambiguous identification of DPTTP and its transformation products in complex environmental and biological samples. Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS analysis of organophosphate esters.
The high mass accuracy of HRMS allows for the confident identification of DPTTP based on its exact mass, even in the presence of co-eluting isobaric interferences. For instance, the predicted monoisotopic mass of the protonated molecule of this compound ([M+H]⁺) is 341.09374 Da. uni.lu HRMS can also be used to elucidate the fragmentation pathways of DPTTP, aiding in its structural confirmation.
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and the sensitive and selective quantification of target analytes. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of DPTTP or a metabolite) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. unt.edu
While specific metabolic pathways for this compound have not been extensively reported, it is anticipated that it undergoes hydrolysis to form diphenyl phosphate (DPHP) and p-cresol, similar to the metabolism of the structurally related triphenyl phosphate (TPP), which is metabolized to DPHP. nih.govnih.gov The identification of DPHP as a potential metabolite is supported by numerous studies on other organophosphate esters. nih.govnih.govacs.orgnih.govnih.gov Tandem mass spectrometry plays a crucial role in confirming the identity of such metabolites by comparing the fragmentation patterns of suspected metabolites in a sample to those of authentic standards. The fragmentation of the precursor ion provides a unique fingerprint that is characteristic of the molecule's structure. For DPHP, common product ions would be expected from the loss of phenyl groups and cleavage of the phosphate ester bonds.
The general fragmentation pathways of organophosphate esters in MS/MS often involve the cleavage of the ester bonds, leading to the formation of characteristic product ions. For DPTTP, fragmentation would likely result in the loss of the p-tolyl group and/or phenyl groups. The study of these fragmentation patterns is essential for developing selective reaction monitoring (SRM) methods for the targeted quantification of DPTTP and its potential metabolites.
Analytical Quality Assurance and Inter-Laboratory Comparability
Ensuring the reliability and comparability of analytical data is paramount in environmental and toxicological studies. This requires robust quality assurance and quality control (QA/QC) procedures and participation in inter-laboratory comparison studies.
Assessment of Precision, Accuracy, and Detection Limits
The validation of an analytical method for DPTTP involves the assessment of several key performance characteristics, including precision, accuracy, and detection limits.
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. For the analysis of organophosphate esters, acceptable precision is generally considered to be an RSD of less than 15-20%. acs.org
Accuracy is the closeness of the agreement between the result of a measurement and a true or accepted value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery experiments on spiked samples. Recoveries in the range of 70-120% are generally considered acceptable for trace environmental analysis. acs.org
Detection Limits , including the method detection limit (MDL) and the limit of quantification (LOQ), define the lowest concentration of an analyte that can be reliably detected and quantified by the analytical method. For organophosphorus pesticides, which are structurally similar to DPTTP, MDLs in the low nanogram per liter (ng/L) range have been reported for water analysis. nj.gov For the analysis of organophosphate flame retardants in various matrices, detection limits can vary significantly depending on the complexity of the sample and the analytical instrumentation used.
The table below provides a summary of typical analytical performance parameters for the analysis of organophosphate esters, which can be considered as benchmarks for the analysis of this compound.
| Parameter | Typical Range | Description |
| Precision (RSD) | < 15-20% | Relative Standard Deviation of replicate measurements. |
| Accuracy (Recovery) | 70-120% | Percentage of the true amount of analyte recovered. |
| Method Detection Limit (MDL) | ng/L to µg/kg | The minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. |
| Limit of Quantification (LOQ) | ng/L to µg/kg | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
This table presents generalized data for organophosphate esters as specific data for this compound is limited.
Participation in inter-laboratory comparison studies is crucial for assessing the comparability of data generated by different laboratories. researchgate.net These studies involve the analysis of common samples by multiple laboratories and help to identify and rectify analytical biases. While no specific inter-laboratory studies for this compound have been identified, such studies are common for other organophosphate flame retardants and their metabolites. researchgate.net The results of these studies provide valuable insights into the state of the art of the analytical methodology and help to ensure the global comparability of monitoring data.
Challenges in Quantification and Inter-Laboratory Comparison Studies
The accurate quantification of this compound, often found in commercial mixtures referred to as cresyl diphenyl phosphate (CDP), presents several analytical challenges. Commercial CDP products are complex mixtures of various isomers of cresyl diphenyl phosphate, triphenyl phosphate (TPP), and dicresyl phenyl phosphate. service.gov.uk This complexity necessitates high-resolution analytical techniques to separate and quantify the specific p-tolyl isomer from its meta- and ortho- counterparts and other related aryl phosphates.
A primary challenge is the potential for matrix effects in complex sample types such as biological fluids, sediment, and dust. Co-extracting substances can interfere with the ionization of the target analyte in mass spectrometry-based methods, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. Furthermore, problems with interfering peaks in gas-liquid chromatography have been noted, even when using specific detectors, particularly at low concentrations in fish and sediment extracts. nih.gov
The lack of certified reference materials (CRMs) specifically for this compound hinders the ability of laboratories to validate their analytical methods and ensure the accuracy and comparability of their results. While analytical standards for cresyl diphenyl phosphate (as a mixture of isomers) are available, single-isomer standards for the p-tolyl variant are less common, complicating precise calibration. sigmaaldrich.com
Inter-laboratory comparison studies specifically targeting this compound are not widely documented in peer-reviewed literature. While such studies are crucial for assessing and improving the reliability of analytical measurements among different laboratories, they have more commonly focused on broader classes of persistent organic pollutants or more widely studied organophosphate esters. turi.org The absence of dedicated inter-laboratory exercises for this compound makes it difficult to gauge the true comparability of data generated across different studies and geographical locations. This highlights a critical gap in the quality assurance and quality control framework for the analysis of this and other emerging organophosphate flame retardants.
Biomonitoring and Environmental Monitoring Approaches
Detection in Human Biological Matrices (e.g., Blood, Urine, Dust)
Biomonitoring for exposure to this compound and other aryl phosphates typically relies on the detection of their metabolites in urine, as the parent compounds are rapidly metabolized. nih.gov The most common biomarker for exposure to aryl-organophosphate flame retardants (aryl-OPFRs) is diphenyl phosphate (DPHP), which is a metabolite of TPP, CDP, and other related compounds. nih.govnih.gov
DPHP has been frequently detected in human urine samples, indicating widespread exposure to its parent compounds. nih.govfrontiersin.org For instance, a study of adults in California detected DPHP in 62% of urine samples. acs.org Another study found DPHP in 95% of urine samples from a cohort of 51 adults. nih.gov While DPHP is a useful general biomarker, its presence does not specifically confirm exposure to this compound, as it is a common metabolite of several other high-production volume aryl phosphates. industrialchemicals.gov.au
More specific metabolites have been explored to pinpoint exposure to particular aryl-OPFRs. For example, a study on the general population identified 3-hydroxy-4-methylphenyl di-p-tolyl phosphate (3-OH-MDTP) as a urinary metabolite of tricresyl phosphate, demonstrating the potential for identifying isomer-specific metabolites. nih.gov However, specific metabolites for this compound have not been routinely monitored in large-scale biomonitoring studies.
There is limited information on the detection of the parent compound, this compound, in human blood. Studies have shown that after exposure, commercial cresyl diphenyl phosphate is rapidly eliminated, with only trace amounts detected in the blood of rats within 24 hours. nih.gov However, other parent aryl-OPFRs like TPHP and 2-ethylhexyl diphenyl phosphate (EHDPP) have been detected in whole blood samples, suggesting that measurement in blood could be a viable, though perhaps more transient, marker of exposure. researchgate.net
Indoor dust serves as a significant reservoir for organophosphate flame retardants and a major pathway for human exposure. nih.govnih.gov Several studies have reported the presence of cresyl diphenyl phosphate (CDP) in indoor dust samples. nih.gov A study of dust from various indoor environments in Spain and the Netherlands detected CDP, although with a lower frequency than TPHP and its metabolite DPHP. nih.govuco.esvu.nl
Table 1: Detection of this compound and Related Compounds in Human Matrices
| Compound/Metabolite | Matrix | Detection Frequency | Concentration Range | Location/Study Population |
| Cresyl diphenyl phosphate (CDP) | Indoor Dust | Detected (lower frequency than TPHP) | Not specified | Spain & Netherlands |
| Diphenyl phosphate (DPHP) | Urine | 95% | ≥2.65 ng/mL (high) vs. <2.65 ng/mL (low) | 51 US Adults |
| Diphenyl phosphate (DPHP) | Urine | 62% | Median: | California Adults |
| Diphenyl phosphate (DPHP) | Indoor Dust | 100% | 106–79,661 ng/g | Spain & Netherlands |
| 3-hydroxy-4-methylphenyl di-p-tolyl phosphate (3-OH-MDTP) | Urine | >80% | Not specified | General Population |
Data compiled from references nih.gov, nih.gov, nih.gov, and acs.org.
Environmental Monitoring in Water, Sediment, Soil, and Indoor Dust
Environmental monitoring efforts have confirmed the presence of this compound and related compounds in various environmental compartments, reflecting their release from consumer products and industrial applications. oecd.org
Water and Sediment: Monitoring in Japan in 1981 did not detect diphenyl cresyl phosphate in surface water or sediment, with detection limits of 0.05 µg/L and 0.005 mg/L, respectively. oecd.org However, modeling predicts that if released to water, the compound is likely to be distributed between the water and sediment phases. oecd.org The Organisation for Economic Co-operation and Development (OECD) has reported predicted environmental concentrations (PEClocal) for diphenyl cresyl phosphate in water, based on Japanese and German production data, to be 1.5 x 10⁻⁵ mg/L and 9 x 10⁻⁴ mg/L, respectively. oecd.org Analytical methods for the extraction of triaryl phosphates from water and sediment have been developed, typically involving dichloromethane (B109758) extraction for water and refluxing with methanol-water for sediment, followed by gas-liquid chromatography for analysis. nih.gov
Soil: Fugacity modeling indicates that this compound released into the environment is expected to be distributed mainly to water and soil. oecd.org If released to air, it is likely to be transported to soil and water. oecd.org Despite this, there is a scarcity of published monitoring data detailing the concentrations of this compound specifically in soil samples. General soil phosphorus tests are not suitable for identifying such specific organic contaminants.
Indoor Dust: As a significant pathway for human exposure, indoor dust has been a major focus of monitoring for organophosphate flame retardants. As mentioned previously, cresyl diphenyl phosphate (CDP) has been detected in indoor dust. nih.gov In a comprehensive study of dust from Spain and the Netherlands, triphenyl phosphate (TPP) and diphenyl phosphate (DPHP) were found in all samples, with concentrations ranging from 169 to 142,459 ng/g for TPP and 106 to 79,661 ng/g for DPHP. nih.govuco.esvu.nl The strong correlation between TPHP and DPHP concentrations suggests that DPHP in dust may result from the degradation of TPHP or other aryl-PFRs. nih.gov Other aryl-PFRs, including CDP, were also detected, albeit less frequently. nih.gov
Table 2: Environmental Monitoring Data for this compound and Related Compounds
| Compound | Matrix | Location | Concentration/Finding |
| Diphenyl cresyl phosphate | Surface Water | Japan (1981) | Not Detected (LOD: 0.05 µg/L) |
| Diphenyl cresyl phosphate | Sediment | Japan (1981) | Not Detected (LOD: 0.005 mg/L) |
| Diphenyl cresyl phosphate | Water (Predicted) | Based on Japanese production data | PEClocal: 1.5 x 10⁻⁵ mg/L |
| Diphenyl cresyl phosphate | Water (Predicted) | Based on German production data | PEClocal: 9 x 10⁻⁴ mg/L |
| Cresyl diphenyl phosphate (CDP) | Indoor Dust | Spain & Netherlands | Detected (lower frequency than TPHP) |
| Triphenyl phosphate (TPP) | Indoor Dust | Spain & Netherlands | 169–142,459 ng/g |
| Diphenyl phosphate (DPHP) | Indoor Dust | Spain & Netherlands | 106–79,661 ng/g |
Regulatory Science and Risk Assessment Frameworks for Diphenyl P Tolyl Phosphate
Human Health Risk Assessment Methodologies
Human health risk assessment for diphenyl p-tolyl phosphate (B84403) focuses on identifying potential exposure pathways, estimating the extent of exposure, and comparing these estimates to established health-based guidance values.
A significant pathway for human exposure to organophosphate esters, including diphenyl p-tolyl phosphate, is through the ingestion of indoor dust. nih.govvu.nl These compounds are used as flame retardants and plasticizers in a wide variety of consumer products and can leach into the surrounding environment, accumulating in dust.
Studies have consistently detected triphenyl phosphate (TPHP) and its major metabolite, diphenyl phosphate (DPHP), in indoor dust samples. nih.govvu.nl One study found TPHP and DPHP in all analyzed dust samples, with concentrations ranging from 169 to 142,459 ng/g for TPHP and 106 to 79,661 ng/g for DPHP. nih.govvu.nl The strong correlation between TPHP and DPHP concentrations suggests that DPHP in dust may originate from the degradation of TPHP or other aryl-phosphate flame retardants. nih.govvu.nl
Exposure is estimated by considering the concentration of the chemical in dust and the daily dust ingestion rates for different age groups. researchgate.net For example, estimated daily intakes (EDIs) for adults via dust ingestion are calculated and compared to reference doses (RfDs). nih.govvu.nl While dust ingestion is a recognized pathway, it is often found to contribute a small fraction to the total internal exposure, suggesting that other routes like diet, dermal contact, and inhalation are also important. nih.govvu.nlresearchgate.net
The metabolism of this compound and other aryl phosphates is a key factor in assessing internal exposure. The primary metabolite of TPHP is DPHP, which is often used as a biomarker of exposure. nih.govvu.nl Studies have measured DPHP in urine to estimate the total body burden of parent compounds. cir-safety.org For instance, after applying nail polish containing TPHP, urinary concentrations of DPHP were found to increase significantly. cir-safety.org
In occupational settings, inhalation and dermal contact are the primary routes of exposure to this compound and related compounds. oecd.orgscbt.com Workplace exposure limits (WELs) are established to protect workers. For example, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for triphenyl phosphate at 3 mg/m³ as a time-weighted average (TWA). cir-safety.org
Occupational exposure assessments involve monitoring the air for concentrations of these substances. For instance, at a Japanese production facility for diphenyl cresyl phosphate, an average workplace concentration of 0.3 mg/m³ was measured. oecd.org This level of exposure was deemed to present a low risk to workers, with a large margin of safety. oecd.org
Control measures in occupational settings are crucial for minimizing exposure. These include:
Engineering Controls: Using closed systems for production and handling, and ensuring adequate ventilation in work areas. oecd.orgscbt.comchevron.com
Personal Protective Equipment (PPE): Requiring workers to use protective equipment such as safety glasses, chemical-resistant gloves, and respiratory protection, especially during tasks with a higher risk of exposure like filling drums. oecd.orgscbt.comchevron.com
Hygiene Practices: Implementing good occupational work practices, such as prohibiting eating, drinking, and smoking in work areas, and encouraging regular hand washing. scbt.com
Determination of Margins of Safety
The determination of the Margin of Safety (MoS) is a critical step in the risk assessment of chemical substances like this compound. It provides a quantitative measure of the risk by comparing the dose at which no adverse effects are observed in toxicological studies to the estimated level of human exposure. A sufficiently large MoS suggests that the risk to human health is low.
For the closely related commercial mixture, cresyl diphenyl phosphate, risk assessments have established a No Observed Adverse Effect Level (NOEL) for repeated dose toxicity at 12 mg/kg/day and for reproductive toxicity at 60 mg/kg/day. oecd.org Based on occupational exposure scenarios, a margin of safety was estimated to be 2400, which is considered very large and indicates a low potential risk in these settings. oecd.org It's important to note that in such occupational environments, exposure is often limited, and workers typically use personal protective equipment. oecd.org
For the general public, indirect exposure via the environment and consumer products is also considered. Calculations of margins of exposure for the public have been found to be well above the required values, indicating no significant risk under current exposure scenarios. service.gov.uk For instance, a UK risk assessment for cresyl diphenyl phosphate determined that a margin of safety of at least 600 is necessary to provide sufficient reassurance against health effects. service.gov.uk The calculated margins of exposure for the public via environmental routes were found to be well above this threshold. service.gov.uk
Similarly, an assessment of isopropylated triphenyl phosphate (IPTPP) esters, another group of related organophosphates, used a conservative assumption of daily dust intake for toddlers to estimate exposure. This resulted in a margin of exposure greater than 1,800,000, suggesting a low risk from this exposure pathway. industrialchemicals.gov.au
Table 1: Margin of Safety (MoS) Data for Related Organophosphate Esters
| Substance | Effect | NO(A)EL | Estimated Exposure | Margin of Safety (MoS) | Risk Indication | Source |
| Cresyl diphenyl phosphate | Repeated Dose Toxicity | 12 mg/kg/day (NOEL) | Occupational | 2400 | Low | oecd.org |
| Cresyl diphenyl phosphate | Reproductive Toxicity | 60 mg/kg/day (NOEL) | Occupational | >2400 | Low | oecd.org |
| Cresyl diphenyl phosphate | General Health Effects | Not specified | Environmental (Public) | >600 | Low | service.gov.uk |
| Isopropylated triphenyl phosphate (IPTPP) | General Health Effects | 25 mg/kg bw/day (LOAEL) | Dust Intake (Toddlers) | >1,800,000 | Low | industrialchemicals.gov.au |
International and National Regulatory Context
Existing Regulations and Guidelines for Organophosphate Esters
Organophosphate esters (OPEs), including this compound, are subject to a complex and evolving regulatory landscape worldwide. The increased use of OPEs as replacements for phased-out polybrominated diphenyl ethers (PBDEs) has prompted scrutiny from various regulatory bodies. tandfonline.comhhearprogram.org
Internationally, the United Nations has not classified triphenyl phosphate (TPHP) or its primary degradant diphenyl phosphate (DPHP) as persistent organic pollutants (POPs) under the Stockholm Convention. industrialchemicals.gov.au However, TPHP is listed as a High Production Volume (HPV) chemical by the Organisation for Economic Co-operation and Development (OECD), indicating significant production and use. oecd.orgindustrialchemicals.gov.au
In the European Union , chemicals are regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. OPEs like diphenyl methylphenyl phosphate are subject to REACH requirements, which may include restrictions on their use. fishersci.com The EU's Water Framework Directive also sets guidance for deriving Environmental Quality Standards (EQS) for substances like OPEs to protect aquatic ecosystems. oecd.orgjimcontent.comresearchgate.net
In the United States , there is no single federal ban on the entire class of OPEs. However, the Consumer Product Safety Commission (CPSC) has received petitions to ban organohalogen flame retardants in certain consumer products, which has spurred further investigation into the safety of alternatives like OPEs. nih.gov In response to growing concerns, several U.S. states have taken action to regulate specific OPEs, limiting their use in products like children's items and residential furniture. tandfonline.com
In Australia , the use of chemicals like TPHP and DPHP is not subject to specific national environmental regulations. industrialchemicals.gov.au However, assessments are conducted to evaluate their risk to human health and the environment. An assessment of isopropylated triphenyl phosphate esters noted a lack of data on their use in consumer products within Australia. industrialchemicals.gov.au
Table 2: Overview of Regulatory Status for Organophosphate Esters (OPEs)
| Jurisdiction/Body | Regulation/Guideline | Status/Summary for OPEs | Source |
| United Nations | Stockholm Convention | Not listed as Persistent Organic Pollutants (POPs). | industrialchemicals.gov.au |
| OECD | High Production Volume (HPV) Chemicals Program | Triphenyl phosphate (TPHP) is listed as an HPV chemical. | oecd.orgindustrialchemicals.gov.au |
| European Union | REACH Regulation (EC 1907/2006) | OPEs are subject to registration, evaluation, and potential restriction. | fishersci.com |
| European Union | Water Framework Directive | Provides technical guidance for deriving Environmental Quality Standards (EQS) for OPEs in marine water. | oecd.orgjimcontent.comresearchgate.net |
| United States | Federal Level (e.g., CPSC) | No across-the-board ban; ongoing evaluation following petitions against related flame retardants. | nih.gov |
| United States | State Level | Several states have issued regulations limiting the use of certain OPEs in consumer goods. | tandfonline.com |
| Australia | National Environmental Regulations | No specific national environmental regulations for TPHP and DPHP. Risks are evaluated through assessment reports. | industrialchemicals.gov.au |
Comparative Risk Analysis of Substitute Chemicals and "Regrettable Substitution" Debates
The phase-out of polybrominated diphenyl ethers (PBDEs) due to their persistence, bioaccumulation, and toxicity led to a significant increase in the global production and use of OPEs as alternative flame retardants. tandfonline.comacs.orgresearchgate.net This shift has sparked a significant debate about whether OPEs represent a "regrettable substitution," where a hazardous chemical is replaced with another that may also pose risks to human health and the environment. tandfonline.comacs.orgduke.edu
The initial assumption was that OPEs were less harmful than PBDEs because they were believed to be less persistent in the environment. acs.org However, mounting evidence challenges this notion. acs.org Studies now show that OPEs are ubiquitous in indoor and outdoor environments, with human exposure being widespread and sometimes at levels higher than the peak exposures recorded for PBDEs. acs.orgresearchgate.net
A comparative analysis reveals that OPEs and PBDEs share numerous toxicological endpoints, including the potential for reproductive toxicity, neurotoxicity, liver dysfunction, and endocrine disruption. acs.orgresearchgate.net While the bioaccumulation factors for some PBDEs are higher, certain OPEs also exhibit the potential to bioaccumulate. researchgate.net Furthermore, the concentrations of OPEs in some remote environments, such as the Arctic, have surged, suggesting they can undergo long-range transport, a key characteristic of POPs. researchgate.net
The debate is complicated by the sheer number of OPEs in use, including various isomers and commercial mixtures, many of which lack comprehensive toxicity data. nih.gov This makes a full comparative risk assessment challenging. For example, cresyl diphenyl phosphate is often a component in commercial mixtures that also contain triphenyl phosphate and tricresyl phosphates. service.gov.uk Research on substitutes like cresyl diphenyl phosphate (CDP) for TPHP indicates that while TPHP production may be declining, the demand and production of alternatives like CDP are growing. acs.org Some studies suggest that substitutes like CDP could have their own health implications, such as disrupting lipid metabolism. acs.orgresearchgate.net
Ultimately, the scientific community expresses concern that simply replacing one class of chemicals with another without a thorough understanding of the substitutes' properties could perpetuate a cycle of regrettable substitutions. researchgate.net This underscores the need for more comprehensive risk assessment frameworks and the development of safer, non-chemical alternatives to meet fire safety standards. duke.edu
Table 3: Comparison of PBDEs and OPEs in the "Regrettable Substitution" Context
| Feature | Polybrominated Diphenyl Ethers (PBDEs) | Organophosphate Esters (OPEs) | Key Comparison Point | Source |
| Primary Reason for Use | Flame Retardant | Flame Retardant & Plasticizer | Both used to meet flammability standards. | hhearprogram.orgacs.org |
| Regulatory Status | Largely phased out/banned (e.g., under Stockholm Convention). | Use is increasing; some are now being regulated at the state level in the US. | OPEs replaced PBDEs due to regulation. | tandfonline.comacs.org |
| Environmental Persistence | Classified as Persistent Organic Pollutants (POPs). | Initially thought to be less persistent, but evidence suggests some can persist and undergo long-range transport. | The presumed advantage of OPEs is being questioned. | acs.orgresearchgate.net |
| Human Exposure | Widespread, but levels are decreasing post-phase-out. | Ubiquitous and often found at higher levels than peak PBDE exposure. | Human exposure to OPEs is a significant and growing concern. | acs.orgresearchgate.net |
| Toxicity Profile | Neurotoxicity, reproductive toxicity, endocrine disruption. | Overlapping toxicities including neurotoxicity, reproductive toxicity, and endocrine disruption. | Both classes of chemicals present similar health concerns. | acs.orgresearchgate.net |
| Overall Assessment | Deemed hazardous, leading to phase-out. | Considered a potential "regrettable substitution" due to emerging data on exposure and toxicity. | The substitution may not have led to a significant reduction in overall risk. | duke.eduresearchgate.net |
Emerging Research Directions and Future Perspectives on Diphenyl P Tolyl Phosphate
Elucidating Underexplored Toxicological Mechanisms and Long-Term Health Implications
While initial toxicological assessments of DpTP and related compounds have been conducted, there remains a significant need to explore more subtle, long-term health effects and the underlying molecular mechanisms. Commercial cresyl diphenyl phosphate (B84403), which includes DpTP, is known to be moderately toxic in repeated dose studies, affecting the liver, kidney, and adrenal glands. However, its potential for other chronic outcomes requires deeper investigation. Future research will focus on clarifying these less understood toxicological pathways.
To achieve a more comprehensive toxicological profile, researchers are increasingly integrating data from a combination of experimental and computational models. This multi-pronged approach allows for a more robust and nuanced understanding of a chemical's potential hazards.
In Vitro (Cell-based) studies: These methods utilize human or animal cells to investigate specific biological pathways. For instance, studies on cresyl diphenyl phosphate (CDP), a structurally similar OPE, have used cell-based assays to demonstrate its ability to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of fat cell development.
In Vivo (Animal) studies: These studies are essential for understanding the effects of a chemical on a whole, living organism. In mice, exposure to CDP has been shown to activate the PPARγ-mediated adipogenic pathway, leading to increased white adipose tissue. Such studies provide crucial context for the cellular effects observed in vitro.
In Silico (Computational) modeling: Computational methods, such as quantitative structure-activity relationship (QSAR) models, can predict the toxicity of chemicals based on their molecular structure. These models are valuable for prioritizing chemicals for further testing and for helping to elucidate mechanisms of action. Comparing in silico predictions with in vitro and in vivo data helps to refine and validate the predictive power of these computational tools.
By combining these approaches, researchers can build a weight of evidence to understand potential health risks, such as the obesogenic potential of certain OPEs, and to extrapolate findings to human populations more accurately.
Comprehensive Assessment of Mixture Toxicity and Cumulative Exposures
Humans and environmental ecosystems are rarely exposed to single chemicals in isolation. Instead, they are exposed to complex mixtures from various sources. Commercial organophosphate ester products are themselves mixtures. For example, commercial cresyl diphenyl phosphate can contain various isomers of DpTP, as well as triphenyl phosphate and dicresyl phenyl phosphate. Assessing the combined effects of these mixtures is a critical and challenging area of toxicology.
Future research must address the following:
Additive and Synergistic Effects: Investigating whether the combined toxicity of the components in a mixture is simply additive or if the chemicals interact to produce synergistic effects (where the combined effect is greater than the sum of individual effects).
Cumulative Risk Assessment: Developing frameworks to assess the risk from simultaneous exposure to multiple chemicals that may affect the same biological pathways, even if they are from different sources. This is particularly relevant for OPEs, which are used in a wide array of consumer and industrial products, leading to widespread and continuous exposure.
Understanding the toxicology of chemical mixtures is essential for developing environmental and public health policies that are truly protective.
Development of Advanced Analytical Techniques for Trace-Level Detection
The ability to detect and quantify DpTP and its metabolites in various environmental and biological matrices is fundamental to assessing exposure and risk. As concerns about the health effects of low-level, chronic exposures grow, so does the need for highly sensitive analytical methods.
Current methods often rely on gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). However, future advancements will likely focus on:
Lowering Detection Limits: Developing techniques capable of detecting ultratrace levels of DpTP and its degradation products in complex samples like water, soil, sediment, and human tissues (e.g., urine, blood). This may involve innovations in sample preparation, such as solid-phase extraction (SPE), and more sensitive detection technologies.
High-Throughput Screening: Creating faster and more cost-effective methods to analyze large numbers of samples, which is crucial for large-scale environmental monitoring and human biomonitoring studies.
Metabolite Identification: Improving methods to identify and quantify the metabolites of DpTP, as these breakdown products may have their own toxicological properties. For example, diphenyl phosphate (DPHP) is a major metabolite of several aryl phosphate esters and its detection is often used as a biomarker of exposure to the parent compounds.
The table below summarizes some analytical approaches relevant to the detection of aryl phosphates.
| Analytical Technique | Matrix | Target Analyte(s) | Typical Detection Limit | Reference |
| LC-MS/MS | Urine | Diphenyl Phosphate (DPHP) | 0.01 ng/mL | pops.int |
| GC-MS | Water/Sediment | Triaryl Phosphates | 0.05 µg/L (water) | oecd.org |
| Flow-Injection Analysis | Water | Phosphorus | as low as 1 nM | green-mountainchem.com |
Innovative Remediation and Degradation Technologies for Environmental Contamination
Given the widespread presence of OPEs in the environment, developing effective strategies to remove or degrade these contaminants is a key research priority. DpTP is considered not readily biodegradable and can persist in the environment, hydrolyzing slowly in neutral pH water. Research is exploring several innovative technologies to address this contamination.
Bioremediation: This approach uses microorganisms like bacteria and fungi to break down pollutants. Studies have identified specific bacterial strains (e.g., Achromobacter, Rhizobium) and white-rot fungi capable of degrading various OPEs. researchgate.netnih.gov The primary degradation pathways often involve hydrolysis of the phosphate ester bonds. nih.govnih.gov
Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment procedures that generate highly reactive hydroxyl radicals to oxidize and mineralize persistent organic pollutants. mdpi.com Techniques such as ozonation, UV/H₂O₂, and Fenton reactions have shown promise for degrading a wide range of contaminants and could be applied to DpTP. mdpi.commdpi.com
Photodegradation: This process uses light to break down chemical compounds. Research has shown that OPEs can be degraded by photolysis, and this process can be enhanced by the presence of other substances that generate reactive species.
Enzymatic Remediation: This involves using purified enzymes to neutralize organophosphate compounds. Organophosphate hydrolyzing enzymes are being explored as a targeted and environmentally safe method for decontamination. nih.gov
Sustainable Synthesis Pathways and Design of Inherently Safer Alternatives
A forward-looking approach to chemical management involves not only assessing existing chemicals but also designing new ones that are inherently safer and more sustainable. This concept is at the heart of green chemistry.
Sustainable Synthesis: Research into the synthesis of aryl phosphates is exploring more environmentally friendly methods. This includes using less hazardous reagents, employing catalysts to improve efficiency (e.g., potassium phosphate), reducing reaction times, and minimizing waste generation. rsc.orgrsc.org For example, some methods aim to reduce the formation of toxic ortho-cresyl isomers, which have been a concern with older tricresyl phosphate formulations.
Design of Safer Alternatives: The replacement of polybrominated diphenyl ethers (PBDEs) with OPEs has raised concerns about "regrettable substitutions," where one hazardous chemical is replaced with another that is later found to have its own set of problems. undark.orgresearchgate.net The goal now is to design new flame retardants that are effective but have a reduced toxicological and environmental footprint. Potential alternatives include:
Inorganic Flame Retardants: Compounds like aluminum hydroxide (B78521) and magnesium hydroxide are used as fillers and are considered less mobile in the environment. pops.int
Nitrogen-based Flame Retardants: Melamine and its derivatives are another class of halogen-free flame retardants. pops.int
Reactive Flame Retardants: These are chemicals that are chemically bound to the polymer matrix, which can significantly reduce their potential to leach into the environment.
Integration of New Approach Methodologies (NAMs) in Regulatory Toxicology and Risk Assessment
New Approach Methodologies (NAMs) represent a paradigm shift in toxicology, moving away from a heavy reliance on traditional animal testing towards the use of in vitro, in chemico, and in silico methods. researchgate.net These approaches promise to provide more human-relevant, faster, and more cost-effective data for chemical safety assessment. undark.orgtechnologynetworks.com
The integration of NAMs is crucial for the future of regulatory toxicology for compounds like DpTP. technologynetworks.com
Mechanistic Insights: NAMs, such as high-throughput screening assays, can test a chemical's effect on a wide range of biological pathways, providing valuable information on its potential mechanisms of toxicity.
Reduced Animal Testing: By providing robust alternative data, NAMs can help to replace, reduce, and refine the use of animals in toxicity testing, addressing both ethical and scientific concerns. researchgate.net
Next Generation Risk Assessment (NGRA): NAMs are the tools that enable NGRA, an exposure-led, hypothesis-driven approach that integrates various data streams to make more informed decisions about chemical safety.
While there are challenges to validating and gaining regulatory acceptance for these new methods, they hold immense promise for a more efficient and predictive future for toxicology and chemical risk assessment. industrialchemicals.gov.au
Global Monitoring and Trend Analysis in Environmental and Human Matrices
The global monitoring of diphenyl p-tolyl phosphate and the analysis of its temporal trends in environmental and human matrices are still in a nascent stage. Comprehensive data sets that would allow for a robust global assessment are scarce, and much of the available information pertains to the broader category of cresyl diphenyl phosphate (CDP), an isomeric mixture that includes the p-tolyl isomer alongside o- and m-tolyl isomers. This lack of specific data for this compound presents a significant challenge in accurately assessing its environmental fate, persistence, and potential for human exposure on a global scale.
Environmental Matrices
Monitoring studies specifically targeting this compound in various environmental compartments such as air, water, soil, and sediment are limited. Most of the existing research has focused on the general class of organophosphate flame retardants, with specific quantification of this compound often not being a primary objective.
An early monitoring program conducted in Japan in 1981 investigated the presence of diphenyl cresyl phosphate in surface water and sediment across 63 different areas. The study reported non-detection of the compound in all samples, with detection limits of 0.05 µg/L for surface water and 0.005 mg/L for sediment. oecd.org While this study provides a historical baseline, its age and the fact that it pertains to the entire CDP mixture limit its applicability to current assessments of this compound.
Table 1: Selected Monitoring Data for Cresyl Diphenyl Phosphate in Environmental Matrices
| Matrix | Location | Year of Sampling | Compound | Concentration | Source |
|---|---|---|---|---|---|
| Surface Water | Japan (63 areas) | 1981 | Diphenyl cresyl phosphate | Not Detected (LOD: 0.05 µg/L) | oecd.org |
| Sediment | Japan (63 areas) | 1981 | Diphenyl cresyl phosphate | Not Detected (LOD: 0.005 mg/L) | oecd.org |
Human Matrices
The assessment of human exposure to this compound through biomonitoring is also an area with limited research. Biomonitoring studies typically focus on the detection of parent compounds or their metabolites in human tissues and fluids such as blood, urine, and breast milk.
One study that specifically looked for metabolites of cresyl phosphates in human urine provides some insight. In a study of 30 individuals from the German general population, the urinary metabolites di-m-cresylphosphate and di-p-cresylphosphate were not detected in any of the samples. acs.org The absence of detectable levels of the di-p-cresylphosphate metabolite suggests that exposure to this compound in this population was either negligible or below the detection limits of the analytical method used.
Table 2: Human Biomonitoring Data for p-Cresyl Phosphate Metabolites
| Matrix | Population | Number of Participants | Metabolite | Detection Frequency | Source |
|---|---|---|---|---|---|
| Urine | German general population | 30 | Di-p-cresylphosphate | 0% | acs.org |
Trend Analysis
Due to the scarcity of monitoring data over time, a meaningful trend analysis for this compound in either environmental or human matrices cannot be conducted at present. Establishing temporal trends requires consistent, long-term monitoring programs with comparable analytical methodologies. The lack of such programs for this specific compound means that it is currently not possible to determine whether environmental and human exposure levels are increasing, decreasing, or remaining stable.
The future of global monitoring and trend analysis for this compound will depend on several factors. A primary need is the development and implementation of targeted monitoring studies that can distinguish this compound from other CDP isomers. International collaboration and data sharing will also be essential for building a global picture of its distribution and temporal trends. As concerns about the environmental and health impacts of organophosphate flame retardants continue to grow, it is anticipated that future research will provide the necessary data to fill the current knowledge gaps regarding the global presence and trends of this compound.
Q & A
Q. What are the primary applications of DPP in material science research, and how do its flame-retardant properties compare to other aryl phosphate esters?
DPP is primarily used as a flame retardant in polymers and electronic enclosures due to its ability to inhibit combustion via gas-phase radical quenching and char formation. Compared to triphenyl phosphate (TPP) and resorcinol bis(diphenyl phosphate) (RDP), DPP exhibits intermediate thermal stability and volatility, making it suitable for applications requiring balanced processing temperatures and flame suppression . Methodologically, its efficacy is evaluated using cone calorimetry (ISO 5660) and limiting oxygen index (LOI) tests, with comparative data normalized to phosphorus content.
Q. What experimental methods are recommended for determining the octanol-water partition coefficient (log Kow) of DPP, given discrepancies in reported values?
Reported log Kow values for DPP analogs range from 4.86 to 6.61, influenced by structural variations (e.g., tert-butyl substitutions) and measurement techniques. For accurate determination:
- Experimental: Use the shake-flask method coupled with HPLC-UV quantification, as applied in Brooke et al. (2009) for tertbutylphenyl diphenyl phosphate .
- Computational: Validate predictions using the Syracuse Research Corporation’s WSKOW software, which accounts for substituent effects on hydrophobicity .
Q. How can researchers ensure purity and avoid interference from triphenyl phosphate (TPP) during DPP synthesis?
DPP synthesis often yields TPP as a byproduct due to shared precursor routes. To mitigate this:
- Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to resolve DPP (retention time ~12 min) from TPP (~9 min).
- Use preparative chromatography or fractional crystallization for purification, as impurities >30% can confound toxicological assays .
Q. What are the key considerations for assessing DPP’s acute toxicity in laboratory models?
Acute toxicity studies in rodents suggest low lethality (LD50 >2000 mg/kg), but neurotoxic effects (e.g., delayed paralysis) may manifest at sublethal doses. Key protocols include:
- OECD Guideline 423 for acute oral toxicity.
- Monitoring cholinesterase inhibition in plasma and brain tissues, with comparative reference to tri-o-cresyl phosphate (TOCP), a structurally related neurotoxicant .
Advanced Research Questions
Q. How can computational models predict DPP’s environmental fate, and what are the limitations of existing data?
Environmental persistence and bioaccumulation potential are modeled using EPI Suite™, incorporating log Kow (experimental: 5.12) and biodegradation half-life (estimated: >60 days). Limitations include:
Q. What strategies resolve contradictions in DPP’s reported physicochemical properties (e.g., melting point variability)?
Discrepancies in melting points (-21°C to 420°C) arise from isomer mixtures (o-, m-, p-tolyl) and commercial product variability. Researchers should:
Q. How does developmental exposure to DPP impact long-term health outcomes, and what models are suitable for studying transgenerational effects?
Early-life exposure to DPP (e.g., in zebrafish or murine models) induces endocrine disruption and neurodevelopmental deficits. Methodological recommendations:
- Use larval zebrafish for high-throughput screening (EPA ToxCast protocols).
- Employ multi-omics (transcriptomics, metabolomics) to identify biomarkers of oxidative stress and lipid metabolism dysregulation .
Q. What experimental designs effectively isolate DPP’s degradation pathways in aquatic systems?
To study abiotic/biotic degradation:
Q. How can ecological risk assessments (ERAs) account for DPP’s interaction with co-occurring organophosphate esters (OPEs)?
ERAs should integrate species sensitivity distributions (SSDs) and probabilistic modeling to assess additive/synergistic effects with OPEs like TPP and EHDP. Key steps:
Q. What methodologies address the impact of impurity-laden DPP samples in mechanistic studies?
Commercial DPP often contains TPP (up to 35% impurity), which confounds results. Solutions include:
- Synthesizing DPP in-house with purity verification (≥98% via NMR).
- Using orthogonal assays (e.g., receptor-binding assays vs. whole-organism toxicity tests) to differentiate DPP-specific effects from impurity-driven outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
